2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[222]octan-3-ol is a complex organic compound featuring a bicyclic structure with a pyridine ring
Preparation Methods
The synthesis of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and allows for the incorporation of the bicyclic core into various structures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with phenols and related nucleophiles. Common reagents used in these reactions include molecular iodine, n-butyl lithium, and trifluoromethanesulfonic acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol has significant potential in scientific research, particularly in drug discovery and materials science. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals . Additionally, it has applications in the synthesis of polyesters with superior mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets through its bicyclic and pyridine moieties. These interactions can lead to various biological effects, depending on the specific application. For instance, in drug discovery, it may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol include:
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has improved physicochemical properties.
2-(Pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound is used in coordination chemistry and has luminescent properties. The uniqueness of this compound lies in its specific bicyclic structure combined with the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C13H16N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10,13,16H,4-5,7-8H2 |
InChI Key |
RHDRPGLZVOJIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=N3)O |
Origin of Product |
United States |
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